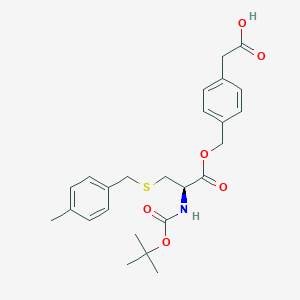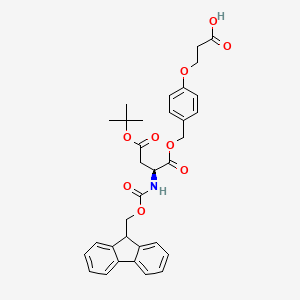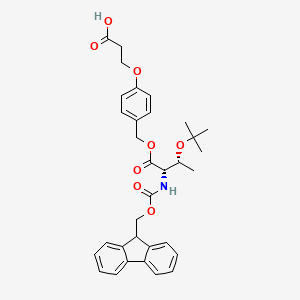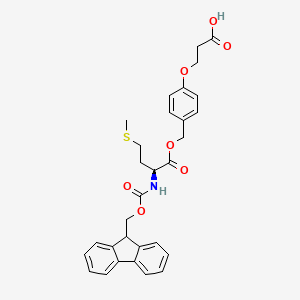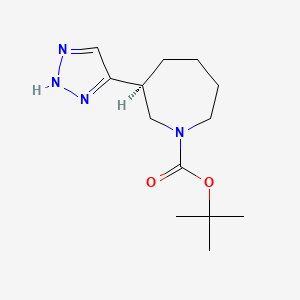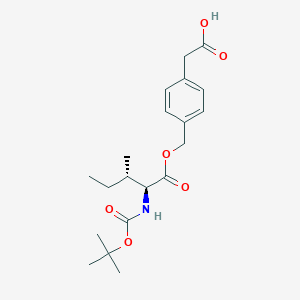
Boc-L-Ile-O-CH2-Ph-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-Ile-O-CH2-Ph-CH2-COOH, also known as tert-butoxycarbonyl-L-isoleucine-O-benzylglycine, is a chemical compound with diverse applications in scientific research. This compound is particularly notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an isoleucine residue, and a benzylglycine moiety. These structural features make it a valuable tool in various fields such as drug synthesis, peptide modifications, and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-L-Ile-O-CH2-Ph-CH2-COOH typically involves the following steps:
Protection of Isoleucine: The isoleucine residue is first protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Benzylglycine: Benzylglycine is synthesized by reacting benzyl bromide with glycine in the presence of a base like sodium hydroxide.
Coupling Reaction: The protected isoleucine and benzylglycine are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
Boc-L-Ile-O-CH2-Ph-CH2-COOH undergoes various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Hydrogenation: The benzyl group can be removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DCC or DIC.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for Boc deprotection.
Palladium on Carbon (Pd/C): Used for hydrogenation of the benzyl group.
Dicyclohexylcarbodiimide (DCC): Used for peptide coupling reactions.
Major Products Formed
Deprotected Isoleucine Derivatives: Formed after Boc deprotection.
Debenzylated Glycine Derivatives: Formed after hydrogenation of the benzyl group.
Peptide Conjugates: Formed through coupling reactions with other amino acids or peptides.
Scientific Research Applications
Boc-L-Ile-O-CH2-Ph-CH2-COOH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block in peptide synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of peptide-based therapeutics.
Industry: Utilized in the production of bioconjugates and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of Boc-L-Ile-O-CH2-Ph-CH2-COOH is primarily related to its role as a building block in peptide synthesis. The compound’s Boc protecting group prevents unwanted side reactions during peptide coupling, ensuring the selective formation of peptide bonds. Upon deprotection, the free amino group can participate in further reactions, facilitating the synthesis of complex peptides and proteins. The benzyl group serves as a protecting group for the carboxyl group, which can be removed under specific conditions to reveal the active carboxyl group for subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
Boc-L-Val-O-CH2-Ph-CH2-COOH: Similar structure with valine instead of isoleucine.
Boc-L-Leu-O-CH2-Ph-CH2-COOH: Similar structure with leucine instead of isoleucine.
Boc-L-Ala-O-CH2-Ph-CH2-COOH: Similar structure with alanine instead of isoleucine.
Uniqueness
Boc-L-Ile-O-CH2-Ph-CH2-COOH is unique due to the presence of the isoleucine residue, which imparts specific steric and electronic properties. This uniqueness makes it particularly valuable in the synthesis of peptides with specific structural and functional characteristics. The compound’s ability to undergo selective deprotection and coupling reactions further enhances its utility in various scientific applications.
Properties
IUPAC Name |
2-[4-[[(2S,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxymethyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-6-13(2)17(21-19(25)27-20(3,4)5)18(24)26-12-15-9-7-14(8-10-15)11-16(22)23/h7-10,13,17H,6,11-12H2,1-5H3,(H,21,25)(H,22,23)/t13-,17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNXOMCHTPESCE-GUYCJALGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
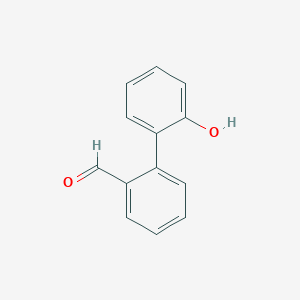
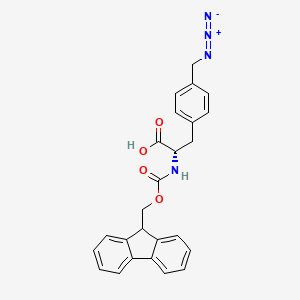
![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid pinacol ester hydrochloride](/img/structure/B6289766.png)
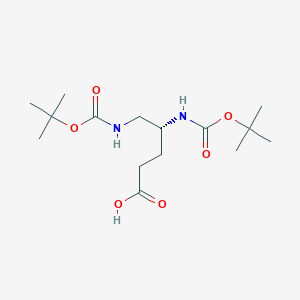
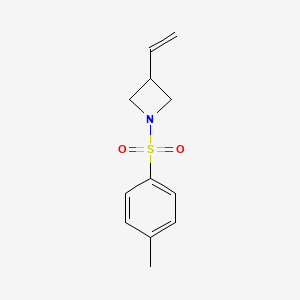
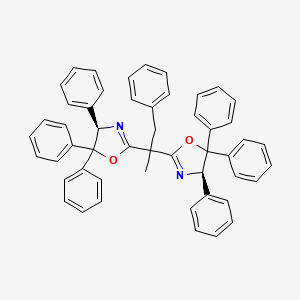
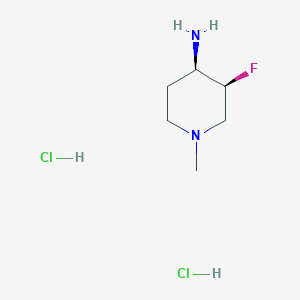
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
